Azadibenzocyclooctyne-PEG4-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

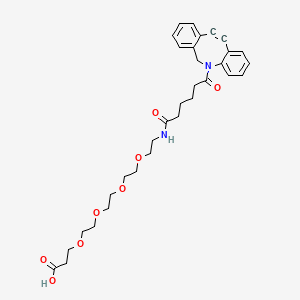

Azadibenzocyclooctyne-PEG4-acid is a specialized compound widely used in the field of click chemistry. It is a derivative of dibenzocyclooctyne (DBCO) functionalized with polyethylene glycol (PEG) and a carboxylic acid group. This compound is particularly valuable for its ability to participate in copper-free click chemistry reactions, making it a versatile tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azadibenzocyclooctyne-PEG4-acid can be synthesized through a multi-step organic synthesis process. The initial step involves the formation of dibenzocyclooctyne, which is then functionalized with PEG4 and a carboxylic acid group. The reaction conditions typically require the use of strong bases and coupling agents to ensure the successful attachment of the PEG4 and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Azadibenzocyclooctyne-PEG4-acid primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is a subset of click chemistry and does not require a copper catalyst.

Common Reagents and Conditions: The SPAAC reaction typically involves azide-functionalized compounds or biomolecules. The reaction conditions are mild and do not require harsh reagents or extreme temperatures.

Major Products Formed: The major product of the SPAAC reaction is a stable triazole ring, which forms between the azide and alkyne groups. This triazole linkage is highly stable and is used to create bioconjugates, drug delivery systems, and diagnostic tools.

Scientific Research Applications

Azadibenzocyclooctyne-PEG4-acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and the modification of surfaces.

Biology: It is employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.

Medicine: It is utilized in drug delivery systems and the development of targeted therapies.

Industry: It is applied in the creation of advanced materials and nanotechnology devices.

Mechanism of Action

The mechanism of action of Azadibenzocyclooctyne-PEG4-acid involves the strain-promoted azide-alkyne cycloaddition reaction. The compound reacts with azide-functionalized molecules to form a stable triazole ring. This reaction is highly specific and efficient, making it a valuable tool in various applications.

Molecular Targets and Pathways Involved: The primary molecular target of this compound is the azide group present in biomolecules or synthetic compounds. The reaction pathway involves the formation of a cyclic triazole structure, which is highly stable and resistant to hydrolysis.

Comparison with Similar Compounds

Azadibenzocyclooctyne-PEG4-acid is unique in its ability to participate in copper-free click chemistry reactions. Similar compounds include:

Dibenzocyclooctyne-acid: Lacks the PEG4 group, making it less soluble in aqueous solutions.

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Used for different conjugation chemistry.

Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: Contains a sulfonate group for increased water solubility.

These compounds share the core dibenzocyclooctyne structure but differ in their functional groups and applications.

This compound stands out due to its solubility, biocompatibility, and efficiency in click chemistry reactions, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O8/c35-30(33-16-18-40-20-22-42-24-23-41-21-19-39-17-15-32(37)38)11-5-6-12-31(36)34-25-28-9-2-1-7-26(28)13-14-27-8-3-4-10-29(27)34/h1-4,7-10H,5-6,11-12,15-25H2,(H,33,35)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYANOWYMFCGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B8122998.png)

![1-[2-(4-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B8123002.png)

![[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B8123036.png)

![tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate 1,1-dioxide](/img/structure/B8123090.png)